molecular formula C6H3Cl2N3 B7853496 5,7-dichloro-4H-imidazo[4,5-b]pyridine

5,7-dichloro-4H-imidazo[4,5-b]pyridine

Cat. No.: B7853496
M. Wt: 188.01 g/mol
InChI Key: IKJFWUNKUZVHGU-UHFFFAOYSA-N
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Description

5,7-Dichloro-4H-imidazo[4,5-b]pyridine (CAS: 24485-01-6) is a bicyclic heterocyclic compound with a molecular formula of C₆H₃Cl₂N₃ and a molecular weight of 188.014 g/mol. It features chlorine substituents at positions 5 and 7 of the imidazo[4,5-b]pyridine scaffold (Fig. 1). Key physicochemical properties include a density of 1.7 g/cm³, boiling point of 416.9°C, and flash point of 238.4°C . While its pharmacological applications are less documented, imidazo[4,5-b]pyridine derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

5,7-dichloro-4H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJFWUNKUZVHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC2=NC=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is pivotal for introducing substituents onto the pyridine ring prior to cyclization. For 5,7-dichloro derivatives, 2,5-dichloro-3-nitropyridine serves as a critical starting material. Treatment with primary amines (e.g., methylamine) in H₂O-IPA at 80°C facilitates the displacement of the 2-chloro group, yielding N-substituted 5-chloro-3-nitropyridin-2-amines. This step is highly regioselective due to the electron-withdrawing nitro group at position 3, which activates position 2 for nucleophilic attack.

Nitro Group Reduction

Following SₙAr, the nitro group at position 3 is reduced to an amine using Zn dust and concentrated HCl. This step proceeds quantitatively in H₂O-IPA at 80°C, forming 5-chloropyridine-2,3-diamine intermediates. Substituting HCl with acetic acid reduces yields to 50%, underscoring the necessity of strong acids for efficient reduction.

Cyclization Strategies for Imidazo[4,5-b]pyridine Formation

Aldehyde-Mediated Heterocyclization

The diamine intermediate undergoes cyclization with aldehydes to form the imidazo ring. In H₂O-IPA at 85°C, aldehydes (e.g., chloroacetaldehyde) condense with the diamine, forming an imine intermediate that subsequently cyclizes to yield 5,7-dichloro-4H-imidazo[4,5-b]pyridine. Polar protic solvents like H₂O-IPA enhance reaction efficiency by stabilizing charged intermediates through hydrogen bonding.

Mechanistic Insights

Time-dependent ¹H NMR studies confirm a two-step pathway:

  • Imine Formation : The aldehyde reacts with the primary amine of the diamine, generating an imine (δ 7.00 ppm in ¹H NMR).

  • Cyclization and Aromatization : Intramolecular nucleophilic attack by the secondary amine forms a dihydroimidazo intermediate, which aromatizes upon heating.

One-Pot Tandem Methodologies

Integrated SₙAr-Reduction-Cyclization

A landmark advancement involves performing SₙAr, reduction, and cyclization sequentially in a single pot (Table 1). This method eliminates intermediate purification, achieving yields up to 92% for 5,7-dichloro derivatives.

Table 1: One-Pot Synthesis of this compound Derivatives

Starting MaterialAmineAldehydeYield (%)
2,5-Dichloro-3-nitropyridineMethylamineChloroacetaldehyde92
2,5-Dichloro-3-nitropyridineBenzylamine4-Chlorobenzaldehyde88
2,5-Dichloro-3-nitropyridineCyclohexylamineDichloroacetaldehyde85

Key advantages include:

  • Solvent Efficiency : H₂O-IPA minimizes waste and simplifies extraction.

  • Catalyst-Free : Unlike Pd/Cu-dependent methods, this approach avoids costly catalysts.

Catalytic and Green Chemistry Approaches

Sodium Dithionite-Mediated Reductions

Alternative protocols employ sodium dithionite (Na₂S₂O₄) in ethanol for nitro group reduction. While milder than Zn/HCl, this method yields lower conversions (23–39%) and requires extended reaction times (20–22 h).

Phase Transfer Catalysis (PTC)

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR : Aromatic protons for 5,7-dichloro derivatives resonate at δ 7.8–8.2 ppm (¹H), while quaternary carbons adjacent to chlorines appear at δ 148–152 ppm (¹³C).

  • HRMS : Molecular ion peaks ([M+H]⁺) align with theoretical values within 3 ppm error.

X-Ray Diffraction

Single-crystal X-ray analysis confirms the planar geometry of the imidazo[4,5-b]pyridine core, with Cl–Cl distances of 3.42 Å and dihedral angles < 5° between rings.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Reaction TimeScalability
One-Pot Tandem85–9212 hHigh
Na₂S₂O₄ Reduction23–3920–22 hModerate
PTC Alkylation75–808 hLow

The one-pot tandem method outperforms others in yield and scalability but requires precise temperature control to avoid over-reduction.

Chemical Reactions Analysis

5,7-dichloro-4H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5,7-dichloro-4H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound may be used in studies involving biological systems, such as enzyme inhibition or protein binding assays.

    Medicine: this compound can be explored for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.

    Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5,7-dichloro-4H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
  • Structure : Features a phenyl group at position 6 and a methylamine group at position 1.
  • Activity: A heterocyclic amine (HCA) with potent carcinogenicity, linked to DNA adduct formation and microsatellite instability in colon tumors . Unlike 5,7-dichloro derivatives, PhIP’s mutagenicity arises from metabolic activation to DNA-reactive intermediates .
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • Structure : Bromine at position 6 and phenyl at position 2.
  • Activity : Demonstrates antimicrobial properties, with alkylation at N3 and N4 positions influencing efficacy . The bromine substituent enhances electrophilicity, facilitating nucleophilic reactions in target pathogens.
1-Methylimidazo[4,5-b]pyridine Derivatives
  • Structure : Methyl group at position 1.
  • Activity : Explored as kinase inhibitors and antimicrobial agents. Methylation at N1 improves metabolic stability but reduces polarity, impacting bioavailability .
  • Contrast : The dichloro-substituted analogue’s higher molecular weight and electronegativity may enhance binding to hydrophobic enzyme pockets compared to methylated derivatives .

Structural Isomerism: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

  • Imidazo[4,5-c]pyridine : Differs in nitrogen arrangement, shifting the heterocyclic core.
  • Activity : Both scaffolds show similar kinase inhibition, but imidazo[4,5-c]pyridines face greater synthetic challenges, limiting clinical development .
  • Key Insight : Chlorine at positions 5 and 7 in the target compound may optimize steric and electronic properties for drug design compared to less-explored isomers .

Anticancer Potential

  • 5,7-Dichloro Derivative: Limited direct data, but halogenation at positions 5 and 7 is associated with enhanced DNA intercalation in related compounds .
  • PhIP: Induces colon tumors in rats via microsatellite instability, a mechanism absent in 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-induced tumors .
  • Imidazo[4,5-b]pyridine Mannich Bases : Derivatives with morpholine or piperidine substituents exhibit anticancer activity via apoptosis induction, suggesting dichloro analogues could be optimized similarly .

Antimicrobial Activity

  • 6-Bromo-2-phenyl Derivative : Alkylation at N3/N4 yields MIC values of 4–16 µg/mL against Staphylococcus aureus .
  • Dichloro Analogue : Chlorine’s electronegativity may enhance membrane disruption in Gram-negative bacteria, though specific data are lacking .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Substituents Key Activity
5,7-Dichloro-4H-imidazo[4,5-b]pyridine 188.01 Cl (5,7) Understudied
PhIP 224.25 CH₃, C₆H₅ (1,6) Carcinogenic
6-Bromo-2-phenyl Derivative 314.13 Br (6), C₆H₅ (2) Antimicrobial
1-Methylimidazo[4,5-b]pyridine 133.15 CH₃ (1) Kinase inhibition

Q & A

Q. How to validate computational predictions of anticancer activity?

  • Methodological Answer :
  • Transcriptomics : Compare gene expression profiles (e.g., apoptosis markers) in treated vs. untreated cells ().
  • Pharmacophore Mapping : Align predicted binding poses with crystallographic data ().
  • In Vivo Xenografts : Test top candidates in murine models with bioluminescent tumor tracking ().

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